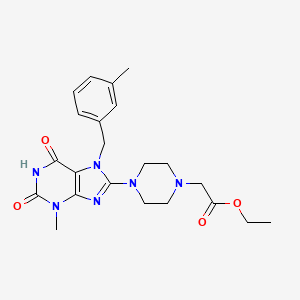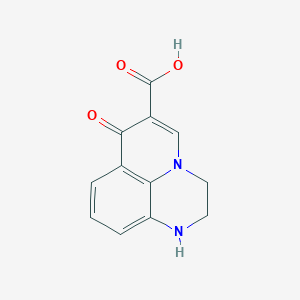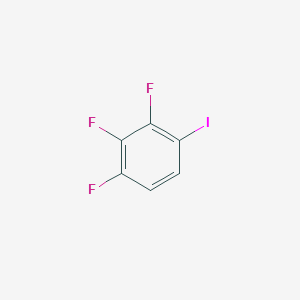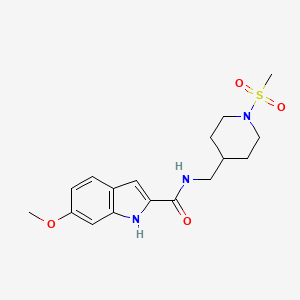
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, also known as MMPI or Compound A, is a synthetic compound that has been studied for its potential use in scientific research. MMPI belongs to the class of indole-2-carboxamide compounds, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that feed tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes, meaning that it is less likely to have off-target effects. However, one limitation of using 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is that it can be difficult to synthesize, which can limit its availability for research.
Orientations Futures
There are several potential future directions for research involving 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide. One area of research could focus on optimizing the synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide to make it more readily available for research. Another area of research could involve further studying the mechanism of action of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide to better understand how it inhibits the growth of cancer cells. Additionally, research could focus on developing 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide derivatives with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 6-methoxyindole-2-carboxylic acid with thionyl chloride to form 6-methoxyindole-2-carbonyl chloride. The resulting compound is then reacted with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine to form 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
6-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-24-14-4-3-13-9-16(19-15(13)10-14)17(21)18-11-12-5-7-20(8-6-12)25(2,22)23/h3-4,9-10,12,19H,5-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLXABAEZJAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

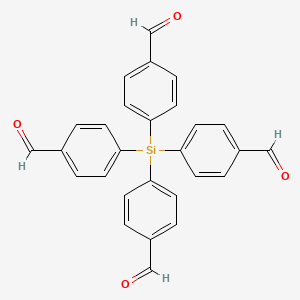
![2-Cyano-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2976422.png)
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)
![methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)
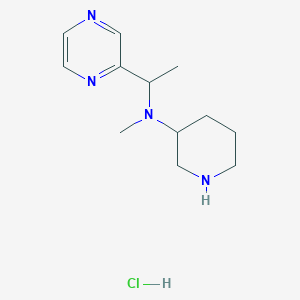
![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)
![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)
